N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide
Description
Properties
IUPAC Name |
N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O/c22-17-3-1-2-16(14-17)19-4-5-20(26-25-19)27-12-8-18(9-13-27)24-21(28)15-6-10-23-11-7-15/h1-7,10-11,14,18H,8-9,12-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOFIANWRKTNMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=NC=C2)C3=NN=C(C=C3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide typically involves multiple steps, starting with the preparation of the piperidine and pyridazine intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product.
-
Step 1: Synthesis of Piperidine Intermediate
Reagents: Piperidine, appropriate halogenated compounds
Conditions: Reflux in an organic solvent such as dichloromethane
-
Step 2: Synthesis of Pyridazine Intermediate
Reagents: 3-fluorophenylhydrazine, appropriate diketones
Conditions: Heating under nitrogen atmosphere
-
Step 3: Coupling Reaction
Reagents: Piperidine intermediate, pyridazine intermediate, isonicotinoyl chloride
Conditions: Stirring at room temperature in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
Key Steps
-
Formation of the Pyridazine Core
Pyridazine derivatives are often synthesized via condensation reactions or cross-coupling. For example, Suzuki-Miyaura coupling could introduce the 3-fluorophenyl group onto the pyridazine ring using a boronic acid and palladium catalysts . -
Piperidine Ring Functionalization
The piperidine ring may undergo alkylation or acylation to introduce substituents. For instance, displacement of a halide (e.g., bromine or chlorine) on the pyridazine ring with a piperidine amine could link the two rings . -
Amide Bond Formation
The isonicotinamide group is likely formed via amide coupling , using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBT (hydroxybenzotriazole) or HOBt (hydroxybenzotriazol) as activators to enhance efficiency .
Chemical Reactivity
The compound exhibits reactivity at multiple sites:
Nucleophilic Substitution
-
Piperidine Nitrogen : Acts as a nucleophile in SNAr reactions , enabling substitution of electron-deficient aromatic rings. For example, if the pyridazine ring has a halide (e.g., Cl), the piperidine could displace it under basic conditions (e.g., cyclohexyl magnesium chloride) .
-
Pyridazine Ring : Electron-deficient positions (e.g., at C-6) may undergo electrophilic substitution (e.g., halogenation or nitration).
Suzuki-Miyaura Coupling
The 3-fluorophenyl group on the pyridazine ring could be introduced via cross-coupling with a boronic acid, using palladium catalysts (e.g., Pd(PPh₃)₄) and bases like sodium carbonate .
Amide Hydrolysis
The isonicotinamide group is susceptible to acidic or basic hydrolysis , yielding the corresponding carboxylic acid.
Conditions for SNAr Reactions
Suzuki-Miyaura Coupling
| Parameter | Details | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or [1,1'-bis(diphenylphosphino)ferrocene]PdCl₂ | |
| Base | Sodium carbonate or cesium carbonate | |
| Solvent | Toluene or dioxane |
Analytical and Structural Verification
-
NMR : Used to confirm regioselectivity and coupling patterns (e.g., in displacement reactions) .
-
Mass Spectrometry (MS) : Validates molecular weight and purity.
-
Crystallography : Determines binding interactions with targets (e.g., kinase-inactive conformations in CDK4/6 inhibitors) .
Key Challenges
-
Yield Optimization : SNAr reactions often require careful control of leaving groups and bases to achieve high yields .
-
Selectivity : Avoiding competing reactions (e.g., side-chain modifications) during coupling steps.
-
Stability : Fluorine’s electron-withdrawing effect may influence stability under acidic/basic conditions.
Scientific Research Applications
N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[6-(3-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide
- N-{1-[6-(3-bromophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide
- N-{1-[6-(3-methylphenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide
Uniqueness
N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.
Biological Activity
N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a pyridazine ring, and a fluorophenyl group. Its molecular formula is , with a molecular weight of 396.5 g/mol. The presence of the fluorophenyl moiety is significant as fluorinated compounds often exhibit enhanced biological activity due to improved metabolic stability and lipophilicity .
The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors, potentially modulating signal transduction pathways. This interaction could lead to various biological effects, including anticancer and anti-inflammatory properties .
Anticancer Properties
Research indicates that compounds similar to this compound may act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibiting PARP can lead to increased cancer cell death, particularly in tumors with BRCA mutations. Studies have shown that certain derivatives exhibit potent inhibitory activity against PARP, making them potential candidates for cancer therapy .
Anti-inflammatory Activity
In addition to its anticancer potential, this compound may also possess anti-inflammatory properties. Compounds with similar structures have been reported to exhibit significant anti-inflammatory effects in various animal models, suggesting that this compound could be beneficial in treating inflammatory diseases .
Research Findings and Case Studies
A series of studies have evaluated the biological activity of related compounds, focusing on their pharmacological profiles:
Q & A
Basic: What are the recommended synthetic routes for N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide, and what critical reaction parameters must be controlled to optimize yield?
Answer:
The synthesis typically involves a multi-step approach:
Pyridazine Core Formation : Suzuki-Miyaura coupling to introduce the 3-fluorophenyl group to the pyridazine ring, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand-to-metal ratios .
Piperidine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine moiety, with temperature control (60–100°C) and solvent selection (e.g., DMF or THF) critical for regioselectivity .
Isonicotinamide Conjugation : Carbodiimide-mediated amide bond formation (e.g., EDC/HOBt), requiring anhydrous conditions and pH stabilization (6.5–7.5) .
Key Parameters : Solvent purity, reaction time (monitored via TLC/HPLC), and inert atmosphere (N₂/Ar) to prevent oxidation. Yields >70% are achievable with intermediate purification via flash chromatography .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
Answer:
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme isoforms. Validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .
- Compound Purity : Batch-to-batch variability (e.g., ≥95% purity via HPLC with UV/ELSD detection). Characterize impurities via LC-MS and assess their bioactivity .
- Pharmacokinetic Factors : Differences in membrane permeability (logP ~2.8) or metabolic stability (CYP450 profiling). Use deuterated analogs or prodrug strategies to enhance consistency .
Document all conditions (pH, temperature, buffer composition) to enable cross-study comparisons .
Basic: What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyridazin-3-yl vs. pyridazin-4-yl substitution) and piperidine conformation (axial/equatorial protons) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion [M+H]⁺ (calculated for C₂₁H₁₉FN₆O: 390.16 g/mol) .
- HPLC-PDA/ELSD : Reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>95%) and detect photodegradation products under accelerated stability testing .
Advanced: What integrated strategies are recommended to elucidate the binding mode of this compound with target enzymes?
Answer:
- Computational Modeling : Molecular docking (AutoDock Vina) using crystal structures of homologous enzymes (e.g., kinase domains) to predict binding poses. Validate with alchemical free-energy calculations (e.g., FEP+) .
- Biophysical Validation :
- Surface Plasmon Resonance (SPR) : Measure kinetic parameters (kₐₙ/Kd) under varying ionic strengths.
- X-ray Crystallography : Co-crystallize with target enzymes (e.g., MAPKAPK2) at 1.8–2.2 Å resolution to identify key hydrogen bonds (e.g., fluorophenyl-π stacking) .
- Mutagenesis Studies : Ala-scanning of active-site residues to confirm critical interactions (e.g., Asp156 in ATP-binding pockets) .
Basic: What are the key considerations in designing stability studies for this compound under various storage conditions?
Answer:
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation pathways (e.g., hydrolysis of the amide bond or fluorophenyl ring oxidation) .
- Analytical Monitoring : Use stability-indicating HPLC methods with photodiode array detection (210–400 nm) to track degradation products.
- Storage Recommendations : Lyophilized form at -20°C under argon, with desiccants to prevent hygroscopic degradation. Aqueous solutions (e.g., DMSO stocks) should be aliquoted to avoid freeze-thaw cycles .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed to optimize the pharmacological profile of this compound?
Answer:
- Scaffold Modifications : Synthesize analogs with:
- Varied substituents on the pyridazine ring (e.g., Cl, CF₃ at position 6) to modulate lipophilicity (clogP 2.5–3.5) .
- Piperidine substitutions (e.g., 4-methyl vs. 4-cyano) to enhance metabolic stability (t₁/₂ in liver microsomes) .
- Biological Profiling :
- In Vitro : Screen against panels of kinases (e.g., 50-member panel at 1 µM) to assess selectivity.
- In Vivo : Evaluate oral bioavailability (F >30%) and brain penetration (logBB >0.3) in rodent models .
- Data Analysis : Use multivariate regression (e.g., PLS) to correlate structural descriptors (e.g., PSA, H-bond donors) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
